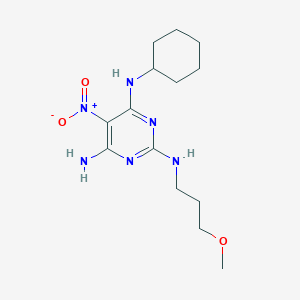![molecular formula C17H17ClN4O4S2 B2609283 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 533872-18-3](/img/structure/B2609283.png)
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a complex organic molecule. It contains several functional groups, including a chlorothiophene, an oxadiazole, and a sulfamoyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the chlorothiophene and oxadiazole rings. These could potentially be synthesized using techniques such as nucleophilic aromatic substitution or cyclization reactions . The final steps would involve coupling these rings with the sulfamoyl group and the benzamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The chlorothiophene and oxadiazole rings would contribute to the compound’s aromaticity, while the sulfamoyl group would likely impart polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The chlorothiophene ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The oxadiazole ring could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several polar functional groups suggests that it would likely be soluble in polar solvents . Its melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .科学的研究の応用
Anticancer Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide derivatives have been investigated for their potential anticancer properties. The synthesis and characterization of these compounds have led to the identification of molecules with significant anticancer activity across various cancer cell lines. For example, derivatives have been evaluated against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines, showing moderate to excellent activity. The design and synthesis of these compounds involve strategic modifications to enhance their activity and selectivity towards cancerous cells (Ravinaik et al., 2021).
Antimicrobial and Antiplasmodial Activities
The compound and its derivatives have also been explored for their antimicrobial and antiplasmodial activities. New acyl derivatives have been synthesized and tested against Plasmodium falciparum strains, revealing insights into structure-activity relationships. Only specific benzamides showed promising activity against the parasites, indicating the critical role of the acyl moiety in determining the compound's efficacy. This research contributes to the ongoing search for effective antimalarial agents (Hermann et al., 2021).
Synthesis and Biological Activity
The synthesis process of related compounds involves multiple steps, including the condensation and cyclization reactions, to yield derivatives with potential biological activity. These compounds have been screened for their biological activity, providing valuable data for the development of new therapeutic agents. The structural characterization and activity screening of these derivatives contribute to our understanding of their potential uses in treating various diseases (Havaldar & Khatri, 2006).
Antimycobacterial Screening
The antimycobacterial activity of N-substituted derivatives has been investigated, identifying lead molecules with significant activity against Mycobacterium tuberculosis. This research highlights the potential of these compounds in the treatment of tuberculosis, offering new avenues for the development of antitubercular agents (Nayak et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S2/c1-3-22(4-2)28(24,25)12-7-5-11(6-8-12)15(23)19-17-21-20-16(26-17)13-9-10-14(18)27-13/h5-10H,3-4H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVOZARNKKTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


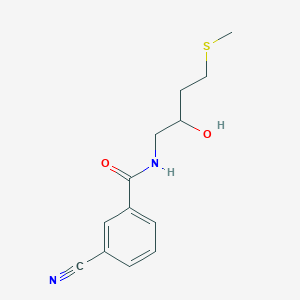

![4-[[3-[[4-[2-[4-(Oxan-2-yloxy)phenyl]propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzonitrile](/img/structure/B2609207.png)
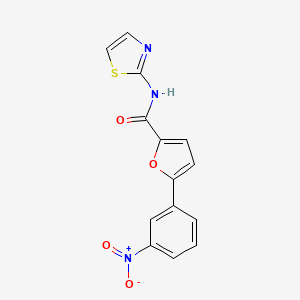

![2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2609210.png)
![(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid](/img/structure/B2609211.png)
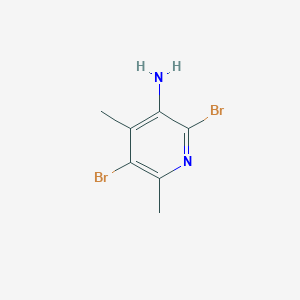
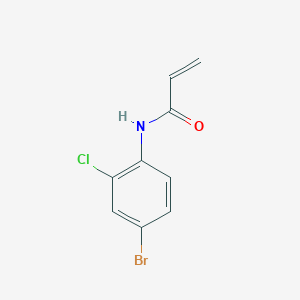

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2609220.png)
